
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Übersicht
Beschreibung
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure
Vorbereitungsmethoden
The synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the reaction of indole with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of N-methylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The indole structure allows for interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be compared with other similar compounds, such as:
3-(N-methylpyrrolidin-2-ylmethyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the indole ring.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-quinoline: The quinoline ring introduces additional aromaticity and potential for interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole structures, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
HCTCDEAMCNSARD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

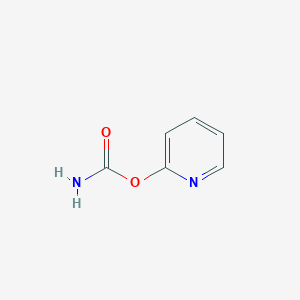
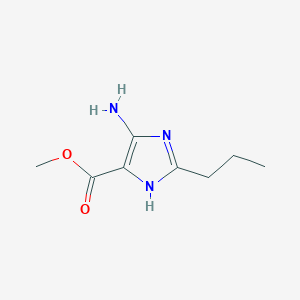


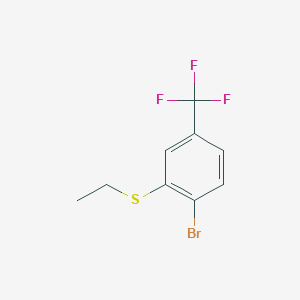

![2-azetidin-3-yloctahydro-6H-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8303030.png)

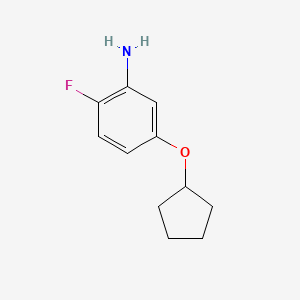
![1-Chloro-1-[(3-methylphenyl)hydrazono]-2-propanone](/img/structure/B8303058.png)
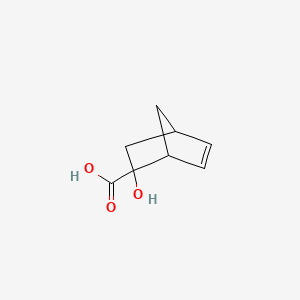
![4-Methylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8303080.png)

